molecular formula C5H7N3O2 B13880646 2-(Triazol-2-yl)propanoic acid

2-(Triazol-2-yl)propanoic acid

Cat. No.: B13880646
M. Wt: 141.13 g/mol
InChI Key: GLNAXMAWYYFHSC-UHFFFAOYSA-N
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Description

2-(Triazol-2-yl)propanoic acid is a compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds have gained significant attention due to their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triazol-2-yl)propanoic acid typically involves the cycloaddition reaction between azides and alkynes, known as “click chemistry.” This reaction is catalyzed by copper or ruthenium, leading to the formation of 1,2,3-triazoles . The process involves the following steps:

    Preparation of Azides: Azides are synthesized from primary amines through diazotization followed by substitution with sodium azide.

    Cycloaddition Reaction: The azide is reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Functionalization: The triazole ring is then functionalized to introduce the propanoic acid moiety.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(Triazol-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

2-(Triazol-2-yl)propanoic acid can be compared with other triazole derivatives:

Uniqueness: this compound is unique due to its specific arrangement of nitrogen atoms and the presence of the propanoic acid moiety, which imparts distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial applications. Continued exploration of its properties and applications will likely yield new insights and innovations.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

2-(triazol-2-yl)propanoic acid

InChI

InChI=1S/C5H7N3O2/c1-4(5(9)10)8-6-2-3-7-8/h2-4H,1H3,(H,9,10)

InChI Key

GLNAXMAWYYFHSC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1N=CC=N1

Origin of Product

United States

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